5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol (-SH) group at position 2. The 5-position is occupied by a 2,4-dichlorophenyl group, while the 4-position features a 2,6-diethylphenyl moiety. The 2,6-diethylphenyl substituent contributes steric bulk, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S/c1-3-11-6-5-7-12(4-2)16(11)23-17(21-22-18(23)24)14-9-8-13(19)10-15(14)20/h5-10H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEMNVXGPFTKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes diverse chemical transformations due to its triazole core and substituents. Key reaction types include:
-
Oxidation : The thiol (-SH) group can oxidize to form disulfides or sulfonic acids under acidic conditions .
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Reduction : While the target compound lacks a nitro group, related triazoles with nitro substituents undergo reduction to amino derivatives .
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Substitution : The chlorine atoms on the 2,4-dichlorophenyl ring are susceptible to nucleophilic aromatic substitution (NAS) reactions .
Common Reagents and Reaction Conditions
Major Reaction Products
Substitution Mechanism
The chlorine atoms on the 2,4-dichlorophenyl ring undergo nucleophilic displacement, facilitated by electron-withdrawing groups (e.g., -Cl) that activate the aromatic ring. This allows nucleophiles (e.g., amines) to replace chlorine atoms, forming substituted derivatives .
Comparative Analysis of Triazole Derivatives
| Compound | Key Features | Reaction Behavior |
|---|---|---|
| Target Compound | 2,4-dichlorophenyl + 2,6-diethylphenyl substituents | Enhanced substitution reactivity due to electron-withdrawing Cl groups |
| 5-(2-Chlorophenyl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol | Methyl group on triazole | Reduced steric hindrance in substitution reactions |
| 5-(4-Chlorophenyl)-1H-1,2,4-Triazole-3-Thione | Thione group; lacks diethyl substituents | Thione group may alter oxidation states and reactivity |
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
This compound is primarily recognized for its fungicidal properties. It belongs to the class of triazole fungicides, which are widely used to control fungal pathogens in crops. The mechanism of action typically involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.
- Target Pathogens : Research indicates that this compound effectively targets several fungal species, including:
- Fusarium spp.
- Aspergillus spp.
- Botrytis cinerea
Case Study: Efficacy Against Fungal Diseases
A study conducted on the efficacy of 5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol in controlling Botrytis cinerea in grapevines showed a significant reduction in disease incidence and severity when applied at recommended dosages. The results indicated that this compound could be a viable alternative to traditional fungicides with lower environmental impact.
| Fungal Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Botrytis cinerea | 200 | 85 |
| Fusarium spp. | 150 | 78 |
| Aspergillus spp. | 100 | 90 |
Medicinal Chemistry Applications
Antifungal and Antimicrobial Properties
Beyond agriculture, this triazole derivative has been investigated for its potential medicinal applications. Its antifungal properties make it a candidate for treating fungal infections in humans and animals.
- Mechanism of Action : Similar to its agricultural use, the antifungal mechanism involves disrupting fungal cell membrane integrity by inhibiting ergosterol synthesis.
Case Study: Antifungal Activity Against Clinical Isolates
In vitro studies have demonstrated that this compound exhibits significant antifungal activity against clinical isolates of Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antifungal agents such as fluconazole.
| Fungal Species | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 8 | Fluconazole | 16 |
| Cryptococcus neoformans | 4 | Amphotericin B | 1 |
Research and Development
Potential for New Formulations
Research into the formulation of this compound with other active ingredients is ongoing. Combining it with other fungicides may enhance its efficacy and broaden its spectrum of activity against resistant strains of fungi.
Environmental Impact Studies
As part of sustainable agricultural practices, studies are being conducted to evaluate the environmental impact of using triazole compounds like this one. These studies focus on soil health, non-target organism effects, and residue analysis to ensure safety and compliance with regulatory standards.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The phenyl groups may enhance the compound’s binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The target compound’s 2,6-diethylphenyl group increases logP compared to methoxy- or hydroxyl-substituted analogs (e.g., 2,5-dimethoxyphenyl derivative in ).
- Solubility : Sulfonyl or hydroxyl groups (e.g., in ) enhance aqueous solubility, whereas dichlorophenyl groups favor lipid membranes.
Biological Activity
5-(2,4-Dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this specific triazole derivative, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 421.34 g/mol
The presence of the triazole ring and thiol functional group contributes to its biological activity by facilitating interactions with various biological targets.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. Notably:
- HT-29 (Colorectal Cancer) : The compound exhibited IC values in the micromolar range, indicating potent antiproliferative activity.
- Mechanism of Action : The triazole moiety may interact with key enzymes involved in cancer progression through hydrogen bonding and chelation of metal ions .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This inhibition suggests a potential therapeutic role in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function .
Case Studies
- Antitumor Efficacy :
- Inflammation Model :
Q & A
Q. What are the optimal synthetic routes and characterization methods for 5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. Key steps include:
- Reaction Optimization : Use NaOH under reflux (3–6 hours) or thiocyanate-mediated cyclization (e.g., benzothiophene thiocyanate) .
- Characterization : Employ a combination of:
Example Reaction Conditions Table:
| Reagent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (aqueous) | Reflux | 3 | 65–75 | |
| Thiocyanate (EtOH) | Reflux | 6 | 70–80 |
Q. How is the molecular structure of this triazole-thiol derivative elucidated in crystallographic studies?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination:
- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol or DMSO).
- Data Collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELX refines bond lengths, angles, and torsion angles. For example, triazole-thiol derivatives often show planar triazole rings with dihedral angles <10° between aromatic substituents .
Key Structural Metrics Table:
| Parameter | Observed Range | Reference |
|---|---|---|
| C–S bond length | 1.68–1.72 Å | |
| N–N bond length (triazole) | 1.31–1.35 Å |
Q. What methodologies are used for initial biological activity screening of this compound?
Methodological Answer:
- In Silico Screening :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., fungal CYP51 or bacterial enzymes) .
- ADME Prediction : Tools like SwissADME evaluate solubility, bioavailability, and blood-brain barrier penetration .
- In Vitro Assays :
Advanced Research Questions
Q. How can contradictions between predicted and experimental biological activity data be resolved?
Methodological Answer: Discrepancies often arise from:
- Target Flexibility : Docking may not account for protein conformational changes. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model flexibility .
- Solvent Effects : Experimental conditions (e.g., DMSO solubility) may alter activity. Validate via:
Case Study : A derivative showed poor antifungal activity despite high docking scores. MD simulations revealed unfavorable hydrophobic interactions in the active site, aligning with experimental results .
Q. What strategies are employed to evaluate the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Persistence :
- Ecotoxicology :
Q. How are pharmacokinetic properties (e.g., absorption, metabolism) assessed for this compound?
Methodological Answer:
- In Vitro Models :
- Caco-2 Cell Monolayers : Predict intestinal permeability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- In Silico Tools :
Example Pharmacokinetic Data:
| Property | Result | Reference |
|---|---|---|
| Caco-2 Permeability | High (Papp > 1×10⁻⁶ cm/s) | |
| Microsomal t1/2 | 45 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
